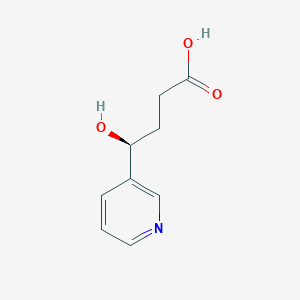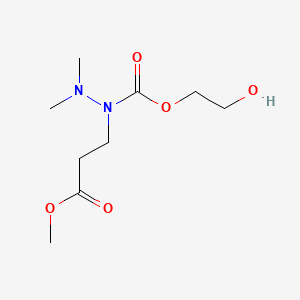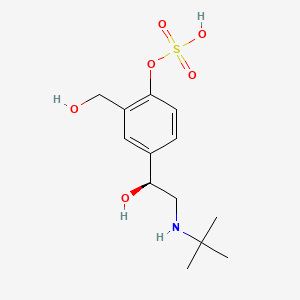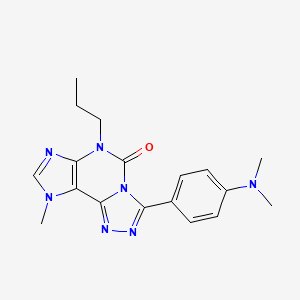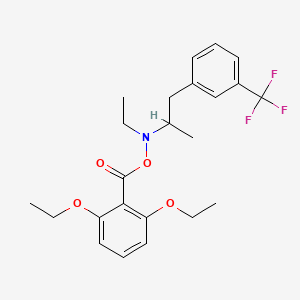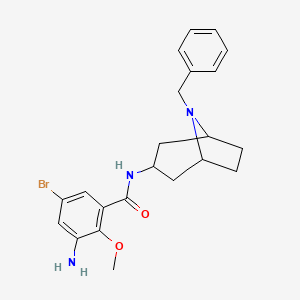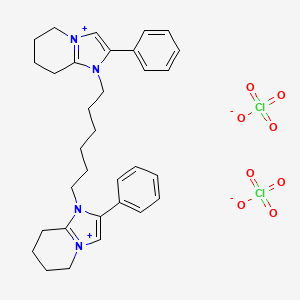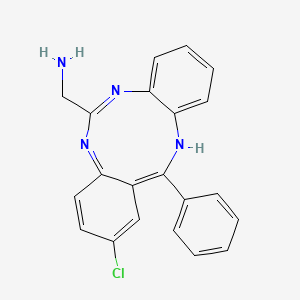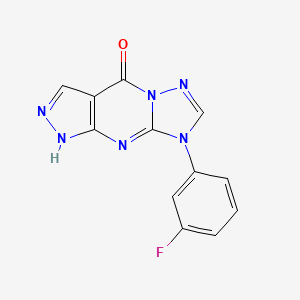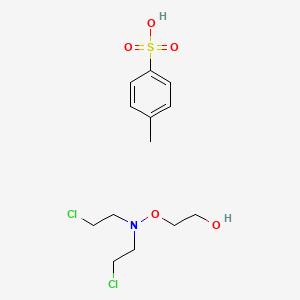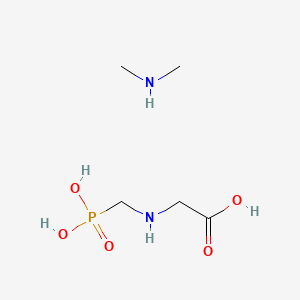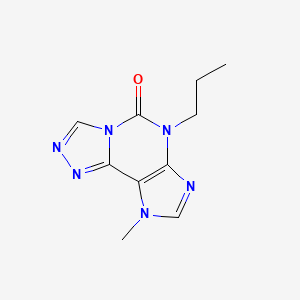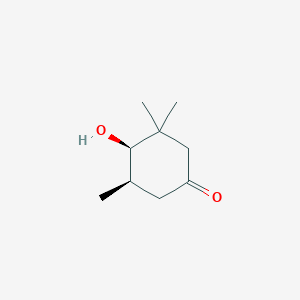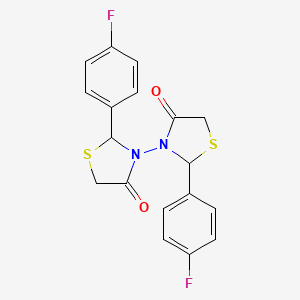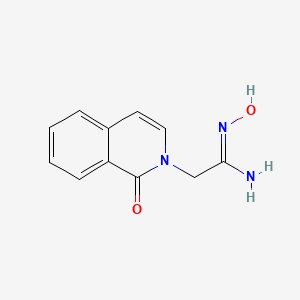
2(1H)-Isoquinolineethanimidamide, N-hydroxy-1-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo-1 1H-isoquinoleine-2 acetamidoxime is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-1 1H-isoquinoleine-2 acetamidoxime typically involves the reaction of isoquinoline derivatives with hydroxylamine or hydroxylamine hydrochloride. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile at room temperature. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of Oxo-1 1H-isoquinoleine-2 acetamidoxime may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Oxo-1 1H-isoquinoleine-2 acetamidoxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted isoquinoline compounds. These products can have varied applications depending on their chemical properties and biological activities .
Wissenschaftliche Forschungsanwendungen
Oxo-1 1H-isoquinoleine-2 acetamidoxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Oxo-1 1H-isoquinoleine-2 acetamidoxime involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Oxo-1 1H-isoquinoleine-2 acetamidoxime include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolone derivatives: Widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
Oxo-1 1H-isoquinoleine-2 acetamidoxime is unique due to its specific structural features and the presence of both nitrogen and oxygen atoms within its heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
85475-49-6 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
N'-hydroxy-2-(1-oxoisoquinolin-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(13-16)7-14-6-5-8-3-1-2-4-9(8)11(14)15/h1-6,16H,7H2,(H2,12,13) |
InChI-Schlüssel |
GIGRWRZBFDLCES-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)C/C(=N/O)/N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


